

Physical properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

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Compound of Interest

Compound Name: Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

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An In-depth Technical Guide on the Physical Properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the known physical characteristics of **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate**, a derivative of the amino acid L-serine.

Core Physical and Chemical Properties

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. Its molecular formula is C₁₀H₁₉NO₅, and it has a molecular weight of 233.26 g/mol .^[1]^[2] The compound is typically a colorless to light yellow liquid.^[2]

Summary of Quantitative Data

| Property | Value | Reference |
|---------------------|---|-----------|
| Molecular Formula | C10H19NO5 | [2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl ₃) | [2] |
| Storage Temperature | 2-8°C | [2] |
| CAS Number | 134167-07-0 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of every specific compound are not always published in standard literature. However, the following are generalized methodologies that are commonly employed for determining the key physical properties of similar protected amino acid derivatives.

1. Determination of Optical Activity:

- Principle: Optical activity is measured using a polarimeter. This instrument measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.
- Apparatus: A standard polarimeter with a sodium lamp (for the D-line at 589 nm) is typically used.
- Procedure:
 - A solution of the compound is prepared at a known concentration (e.g., 0.50 g/100ml) in a specified solvent (e.g., chloroform).[2]
 - The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
 - The tube is placed in the polarimeter, and the angle of rotation is measured.

- The specific rotation is then calculated using the formula: $[\alpha] = \alpha / (l * c)$, where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

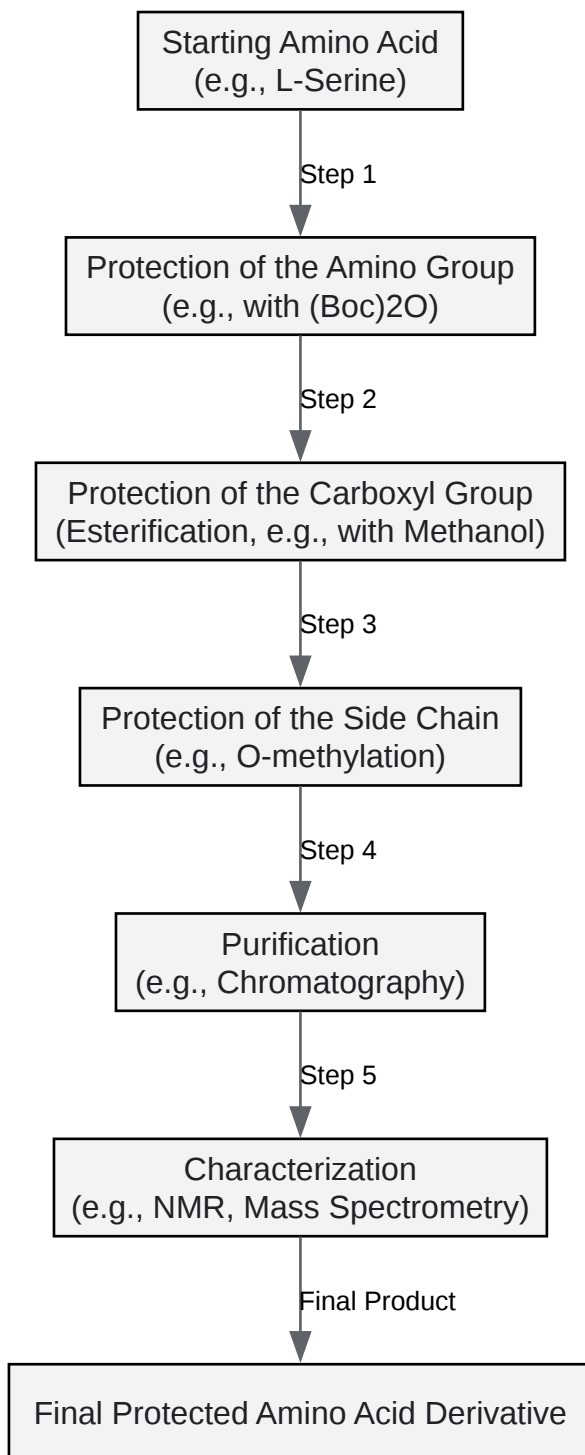
2. Determination of Molecular Weight (Mass Spectrometry):

- Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound.
- Apparatus: A mass spectrometer (e.g., ESI-MS, GC-MS) is used.
- Procedure:
 - A small sample of the compound is introduced into the mass spectrometer.
 - The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
 - A mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio. The peak corresponding to the molecular ion (M^+) or a protonated/adducted molecule (e.g., $[M+H]^+$, $[M+Na]^+$) allows for the determination of the molecular weight.

Illustrative Workflow: Synthesis of a Protected Amino Acid

As **Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate** is a synthetic compound, a diagram illustrating a generalized synthetic workflow for a protected amino acid is more relevant than a signaling pathway. The following diagram outlines the key steps in protecting an amino acid for use in peptide synthesis.

Generalized Workflow for Amino Acid Protection



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Caption: Generalized workflow for the synthesis of a protected amino acid derivative.

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